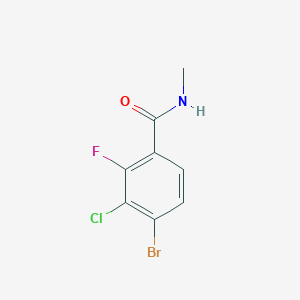
4-Bromo-3-chloro-2-fluoro-N-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-3-chloro-2-fluoro-N-methylbenzamide is an organic compound with the molecular formula C8H6BrClFNO It is a derivative of benzamide, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring, along with a methyl group attached to the nitrogen atom of the amide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-chloro-2-fluoro-N-methylbenzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Chlorination: The addition of a chlorine atom using chlorine gas (Cl2) or a chlorinating agent like thionyl chloride (SOCl2).
Fluorination: The incorporation of a fluorine atom using a fluorinating agent such as hydrogen fluoride (HF) or a fluorinating reagent like Selectfluor.
Amidation: The final step involves the reaction of the substituted benzoyl chloride with methylamine (CH3NH2) to form the desired benzamide derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
化学反应分析
Types of Reactions
4-Bromo-3-chloro-2-fluoro-N-methylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the benzene ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Electrophilic Substitution: Sulfuric acid (H2SO4) or aluminum chloride (AlCl3) as catalysts.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.
Major Products
Substitution: Formation of various substituted benzamides.
Reduction: Formation of N-methylbenzylamine derivatives.
Oxidation: Formation of carboxylic acids or ketones.
科学研究应用
4-Bromo-3-chloro-2-fluoro-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
作用机制
The mechanism of action of 4-Bromo-3-chloro-2-fluoro-N-methylbenzamide involves its interaction with specific molecular targets. As an androgen receptor antagonist, it binds to the androgen receptor, preventing androgens from binding and activating the receptor. This inhibition blocks the nuclear translocation and co-activator recruitment of the ligand-receptor complex, thereby modulating gene expression and cellular responses .
相似化合物的比较
Similar Compounds
4-Bromo-2-fluoro-N-methylbenzamide: Lacks the chlorine atom but shares similar properties and applications.
4-Bromo-3-chloro-2-fluorobenzotrifluoride: Contains a trifluoromethyl group instead of the amide group.
4-Bromo-3-chloro-2-methylbenzamide: Contains a methyl group instead of a fluorine atom.
Uniqueness
4-Bromo-3-chloro-2-fluoro-N-methylbenzamide is unique due to the specific combination of halogen atoms and the methyl group on the benzene ring, which imparts distinct chemical reactivity and biological activity. Its ability to act as an androgen receptor antagonist sets it apart from other similar compounds, making it valuable in medicinal chemistry and drug development .
属性
IUPAC Name |
4-bromo-3-chloro-2-fluoro-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClFNO/c1-12-8(13)4-2-3-5(9)6(10)7(4)11/h2-3H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWVYIIAAZSKJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C(=C(C=C1)Br)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














